REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:8]=[C:7]([NH2:9])[CH:6]=[CH:5][CH:4]=1)[CH3:2].C1C(=O)N([Br:17])C(=O)C1>C(Cl)(Cl)Cl>[Br:17][C:4]1[CH:5]=[CH:6][C:7]([NH2:9])=[N:8][C:3]=1[CH2:1][CH3:2]
|
Name
|
|
Quantity
|
3.37 g
|
Type
|
reactant
|
Smiles
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C(C)C1=CC=CC(=N1)N
|
Name
|
|
Quantity
|
4.91 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Type
|
CUSTOM
|
Details
|
stirred for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
ADDITION
|
Details
|
The residue was treated with EtOAc (8 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove solids
|
Type
|
CUSTOM
|
Details
|
purified via silica gel chromatography (EtOAc/Hex)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1CC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.79 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |